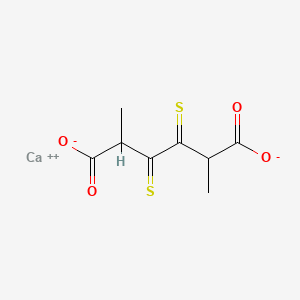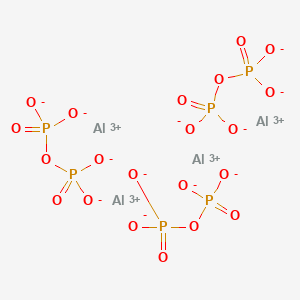
Diphosphoric acid, aluminium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, aluminium salt, also known as aluminium pyrophosphate, is an inorganic compound with the chemical formula Al₄(P₂O₇)₃. This compound is a salt formed from the reaction between diphosphoric acid and aluminium. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, aluminium salt can be synthesized through the reaction of aluminium hydroxide with diphosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 4 \text{Al(OH)}_3 + 3 \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{Al}_4(\text{P}_2\text{O}_7)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity raw materials and precise reaction conditions. The process may include steps such as:
Mixing: Aluminium hydroxide and diphosphoric acid are mixed in the appropriate stoichiometric ratios.
Heating: The mixture is heated to facilitate the reaction and ensure complete conversion of reactants to the desired product.
Purification: The resulting product is purified to remove any impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, aluminium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form aluminium hydroxide and phosphoric acid.
Complexation: It can form complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Metal ions such as iron, calcium, and magnesium can react with this compound to form complexes.
Major Products Formed
Hydrolysis: Aluminium hydroxide and phosphoric acid.
Complexation: Various metal-aluminium pyrophosphate complexes.
Applications De Recherche Scientifique
Diphosphoric acid, aluminium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Mécanisme D'action
The mechanism of action of diphosphoric acid, aluminium salt involves its ability to interact with various molecular targets and pathways. For example:
Catalysis: It acts as a catalyst by providing active sites for chemical reactions.
Complexation: Forms stable complexes with metal ions, which can alter the properties of the resulting compounds.
Adjuvant: Enhances the immune response when used in vaccines by forming a depot effect, which slowly releases the antigen and stimulates the immune system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrophosphoric acid: An inorganic compound with the formula H₄P₂O₇, similar in structure but without the aluminium component.
Disodium pyrophosphate: A salt of pyrophosphoric acid with sodium, used in food processing and as a leavening agent.
Uniqueness
Diphosphoric acid, aluminium salt is unique due to its ability to form stable complexes with metal ions and its utility in a wide range of applications, from industrial to medical. Its properties as a catalyst and adjuvant make it particularly valuable in scientific research and industrial processes.
Propriétés
Numéro CAS |
29075-98-7 |
|---|---|
Formule moléculaire |
Al4O21P6 |
Poids moléculaire |
629.76 g/mol |
Nom IUPAC |
tetraaluminum;phosphonato phosphate |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
Clé InChI |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


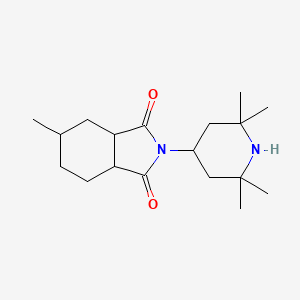
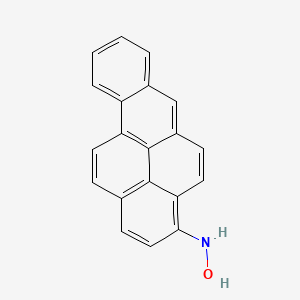


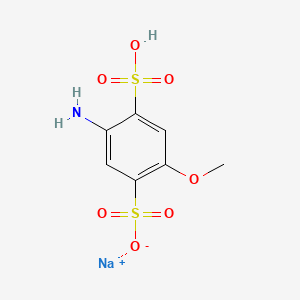
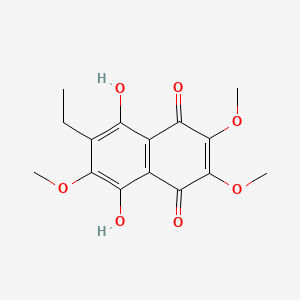

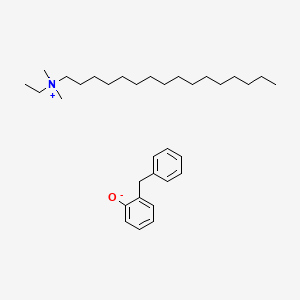
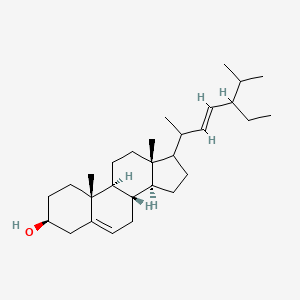

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
